molecular formula C7H13NO4 B1390917 Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate CAS No. 105240-68-4

Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate

Cat. No.: B1390917
CAS No.: 105240-68-4
M. Wt: 175.18 g/mol
InChI Key: UYDPDQCBAMIHFV-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a methoxy group, an oxo group, and an amino group attached to a propanoate backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate typically involves the esterification of 3-aminopropanoic acid with methyl 2-methoxy-2-oxoacetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate: Similar in structure but contains a thio group instead of an amino group.

    Methyl 3,3-dimethoxypropionate: Contains two methoxy groups attached to the propanoate backbone.

    Ethyl 3-methyl-4-oxocrotonate: Contains an oxo group and a methyl group attached to a crotonate backbone.

Uniqueness

Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate is unique due to the presence of both an amino group and an ester functional group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

methyl 3-[(2-methoxy-2-oxoethyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-11-6(9)3-4-8-5-7(10)12-2/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDPDQCBAMIHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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